Methyl 2-(sulfamoylmethyl)benzoate
Overview
Description
o-Carbomethoxybenzyl sulfonamide
Scientific Research Applications
Structural Studies and Molecular Interactions :
- A study by Kucsman et al. (1984) explored the molecular structures of related compounds, focusing on sulfur(IV)-oxygen interaction in sulphoxides and sulphilimines. This research provides insights into the planar, equatorial, and skew conformations influenced by steric and conjugative effects and sulfur(II)-oxygen interaction (Kucsman et al., 1984).
Environmental Impact and Stability :
- Neary and Michael (1989) investigated the effect of sulfometuron methyl, a compound closely related to methyl 2-(sulfamoylmethyl)benzoate, on groundwater and stream quality. Their findings suggest a lack of significant residue movement due to low application rates and rapid hydrolysis in acidic environments (Neary & Michael, 1989).
Crystal Engineering and Phase Transitions :
- Johnstone et al. (2010) discussed how methyl 2-(carbazol-9-yl)benzoate, exhibiting a high-Z′ structure, undergoes a phase transition under high pressure, illustrating the role of pressure in crystal engineering and the impact on molecular conformations (Johnstone et al., 2010).
Synthesis and Optimization Processes :
- Xu et al. (2018) focused on optimizing the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, a derivative of the compound , demonstrating improved yields and efficiency in the production process (Xu et al., 2018).
Potential Applications in Agriculture and Pest Management :
- Robbins et al. (2003) identified methyl 2-(methylthio)benzoate as a unique sulfur-containing sex pheromone in an insect species, highlighting its potential application in pest control and agricultural practices (Robbins et al., 2003).
- Feng and Zhang (2017) discussed how methyl benzoate, a similar compound, can be an efficient and environmentally friendly pesticide, suggesting potential applications of this compound in green pest control (Feng & Zhang, 2017).
Pharmaceutical Applications and Bioactive Properties :
- A study by Farooq and Ngaini (2019) on methyl-2-formyl benzoate, a related compound, highlighted its various pharmacological activities, indicating the potential of this compound in pharmaceutical applications (Farooq & Ngaini, 2019).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Methyl 2-(sulfamoylmethyl)benzoate is not available in the search results, general safety measures for handling chemical substances would apply. These include avoiding ingestion and inhalation, not getting the substance in eyes or on skin, and keeping away from open flames and hot surfaces .
Properties
IUPAC Name |
methyl 2-(sulfamoylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUFTHAEAVMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879518 | |
Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112941-26-1 | |
Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112941-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112941261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[(aminosulfonyl)methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-(sulfamoylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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